

(S)-Dexfadrostat: A Technical Overview of a Novel Aldosterone Synthase Inhibitor

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Compound of Interest

Compound Name: (S)-Dexfadrostat

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Abstract

(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the biosynthesis of aldosterone. By targeting the final steps of aldosterone production, **(S)-Dexfadrostat** offers a promising therapeutic approach for conditions associated with elevated aldosterone levels, such as primary aldosteronism, resistant hypertension, and heart failure. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and available clinical data for **(S)-Dexfadrostat**, intended to support further research and development efforts.

Molecular Structure and Physicochemical Properties

(S)-Dexfadrostat, the (R)-enantiomer of fadrozole, is a small molecule with the following key identifiers and properties.

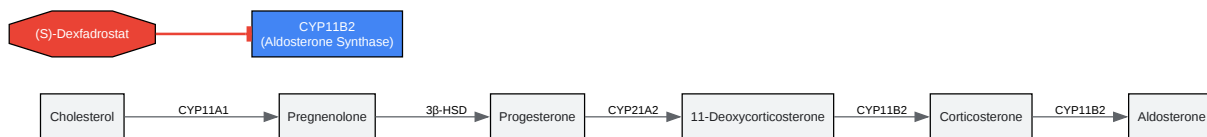
Property	Value
IUPAC Name	4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile
Molecular Formula	C ₁₄ H ₁₃ N ₃
Molecular Weight	223.28 g/mol
Canonical SMILES	C1C--INVALID-LINK--N3C=NC=C3C1
CAS Number	102676-87-9
Physical Appearance	Solid, light yellow to yellow

Mechanism of Action and Signaling Pathway

(S)-Dexfandrostat exerts its pharmacological effect by selectively inhibiting aldosterone synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone from cholesterol in the zona glomerulosa of the adrenal cortex. Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to corticosterone, and subsequently to 18-hydroxycorticosterone and aldosterone.

By inhibiting CYP11B2, **(S)-Dexfandrostat** effectively blocks the production of aldosterone. This leads to a reduction in circulating aldosterone levels, which in turn mitigates the downstream effects of aldosterone, including sodium and water retention, potassium excretion, and increased blood pressure. A key advantage of **(S)-Dexfandrostat** is its high selectivity for CYP11B2 over the closely related enzyme 11 β -hydroxylase (CYP11B1), which is responsible for cortisol synthesis in the zona fasciculata. This selectivity minimizes the risk of interfering with the hypothalamic-pituitary-adrenal (HPA) axis and causing cortisol deficiency.

Below is a diagram illustrating the aldosterone synthesis pathway and the point of inhibition by **(S)-Dexfandrostat**.



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Figure 1: Aldosterone Synthesis Pathway and **(S)-Dexfadrostat** Inhibition.

Preclinical and Clinical Data

In Vitro Efficacy and Selectivity

(S)-Dexfadrostat has demonstrated potent and selective inhibition of CYP11B2 in in vitro assays. The inhibitory activity is significantly higher for CYP11B2 compared to CYP11B1, highlighting its selectivity.

Parameter	Value	Reference
CYP11B2 IC ₅₀	~1.6 nM (for FAD286)	[1]
CYP11B1 IC ₅₀	~9.9 nM (for FAD286)	[1]
Selectivity	>6-fold (FAD286)	[1]

Note: FAD286 is a reference CYP11B2 inhibitor, and **(S)-Dexfadrostat** is the active (R)-enantiomer of fadrozole.

Clinical Pharmacokinetics

A Phase 1 study (NCT03046589) in healthy volunteers established the pharmacokinetic profile of dexfadrostat phosphate, a prodrug of **(S)-Dexfadrostat**.^[2]

Parameter	Value
Elimination Half-life	9.5 - 11 hours

Clinical Efficacy and Safety

A Phase 2 clinical trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat phosphate in patients with primary aldosteronism.[3] The study demonstrated a significant reduction in both biochemical and clinical markers of the disease.

Table 3.1: Change in Aldosterone-to-Renin Ratio (ARR) from Baseline

Treatment Group (once daily)	Median ARR at Baseline	Median ARR at Day 56	Least-Squares Mean (LSM) Change in log-normal values (95% CI)	p-value
Combined Dose Group	15.3	0.6	-2.5 (-2.9, -2.2)	<0.0001

Table 3.2: Change in 24-hour Ambulatory Systolic Blood Pressure (aSBP) from Baseline

Treatment Group (once daily)	Mean aSBP at Baseline (mmHg)	Mean aSBP at Day 56 (mmHg)	LSM Change (95% CI) (mmHg)	p-value
Combined Dose Group	142.6 (SD 14.2)	131.9 (SD 13.4)	-10.7 (-13.6, -7.9)	<0.0001

The treatment was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[3]

Experimental Protocols

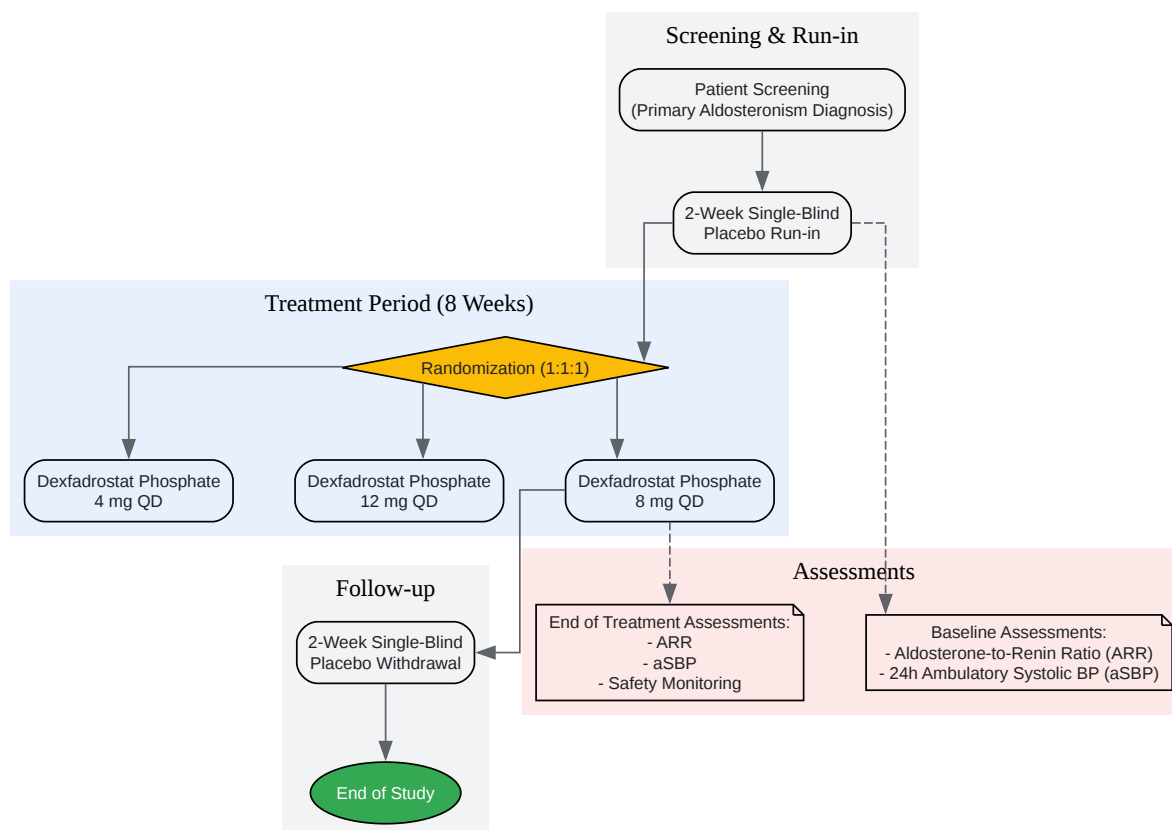
In Vitro CYP11B2 Inhibition Assay (Representative Protocol)

This protocol is a representative example for determining the IC₅₀ of an inhibitor against human CYP11B2 using a cell-based assay.

- Cell Culture: V79MZ cells stably co-expressing human CYP11B2, adrenodoxin, and adrenodoxin reductase are cultured in appropriate media.
- Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach confluence.
- Inhibitor Addition: A serial dilution of the test compound (e.g., **(S)-Dexfandrostat**) is prepared and added to the cells.
- Substrate Addition: The substrate, 11-deoxycorticosterone, is added to initiate the enzymatic reaction.
- Incubation: The plates are incubated at 37°C for a defined period to allow for the conversion of the substrate to aldosterone.
- Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted from the cell supernatant.
- Quantification: The concentration of aldosterone is quantified using a validated method such as LC-MS/MS.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Phase 2 Clinical Trial Workflow (NCT04007406)

The following diagram outlines the workflow of the Phase 2 clinical trial for dexfandrostat phosphate in patients with primary aldosteronism.[\[3\]](#)



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Figure 2: Phase 2 Clinical Trial Workflow for Dexamethasone Phosphate.

Measurement of Aldosterone-to-Renin Ratio (ARR)

The following is a generalized protocol for the measurement of ARR in a clinical setting.

- **Patient Preparation:** Patients should be in an upright posture for at least 30 minutes before blood collection. Certain medications that can interfere with the renin-angiotensin-aldosterone system may need to be withdrawn prior to testing.
- **Blood Collection:** Blood samples are collected into chilled EDTA tubes.
- **Sample Processing:** The blood is centrifuged at a low temperature to separate the plasma. The plasma is then immediately frozen and stored at -20°C or lower until analysis.
- **Aldosterone Measurement:** Plasma aldosterone concentration is typically measured by a competitive immunoassay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Renin Measurement:** Plasma renin activity (PRA) is measured by radioimmunoassay of angiotensin I generated during incubation, or plasma renin concentration (PRC) is measured by an immunometric assay.
- **Calculation of ARR:** The ARR is calculated by dividing the plasma aldosterone concentration by the plasma renin activity or concentration. Units must be consistent for accurate interpretation.

Conclusion

(S)-Dexfandrostat is a promising, potent, and selective inhibitor of aldosterone synthase with demonstrated efficacy in reducing both the biochemical and clinical manifestations of primary aldosteronism. Its high selectivity for CYP11B2 over CYP11B1 suggests a favorable safety profile with a low risk of cortisol-related adverse effects. The data presented in this technical guide support the continued investigation of **(S)-Dexfandrostat** as a potential therapeutic agent for a range of aldosterone-mediated diseases. Further clinical studies are warranted to fully elucidate its long-term safety and efficacy in broader patient populations.

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